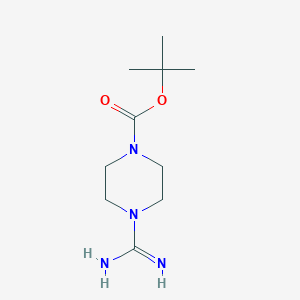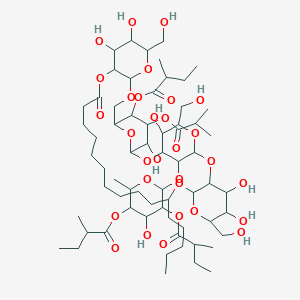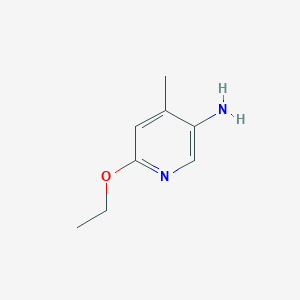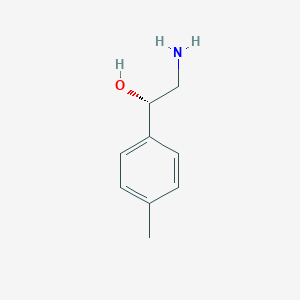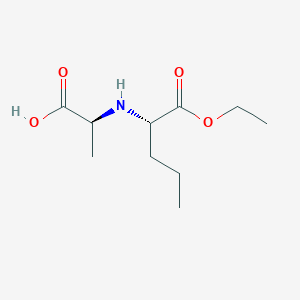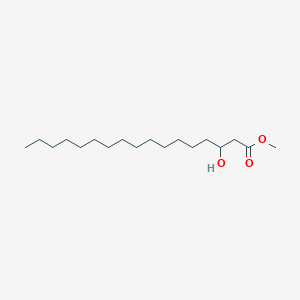
3-Hydroxyheptadecanoic acid methyl ester
Overview
Description
3-hydroxy Heptadecanoic Acid methyl ester is a hydroxylated fatty acid methyl ester. It is a derivative of heptadecanoic acid, where a hydroxyl group is attached to the third carbon atom, and the carboxylic acid group is esterified with methanol. This compound is known for its presence in certain bacterial species and its role in lipid biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy Heptadecanoic Acid methyl ester typically involves the esterification of 3-hydroxy heptadecanoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including 3-hydroxy Heptadecanoic Acid methyl ester, can be achieved through microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods. The esterification process can be completed within minutes, making it highly efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy Heptadecanoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-keto Heptadecanoic Acid methyl ester or 3-carboxy Heptadecanoic Acid methyl ester.
Reduction: 3-hydroxy Heptadecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-hydroxy Heptadecanoic Acid methyl ester has several applications in scientific research:
Lipid Biochemistry: It is used as a standard in gas chromatographic analysis of bacterial cellular fatty acids.
Biological Studies: It is found in certain bacterial species and is studied for its role in bacterial lipid metabolism.
Industrial Applications: It is used as an internal standard for the quantification of fatty acids and lipids in various samples.
Mechanism of Action
The mechanism of action of 3-hydroxy Heptadecanoic Acid methyl ester involves its interaction with lipid metabolic pathways. It can be incorporated into lipid membranes, affecting their fluidity and function. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s interaction with other molecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
Heptadecanoic Acid methyl ester: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-hydroxy Decanoic Acid methyl ester: A shorter chain length, which affects its physical and chemical properties.
3-hydroxy Hexadecanoic Acid methyl ester: Similar structure but with a different chain length, influencing its biological activity.
Uniqueness
3-hydroxy Heptadecanoic Acid methyl ester is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon. This combination of features makes it particularly useful in lipid biochemistry and bacterial studies, where it can serve as a marker for certain metabolic processes .
Properties
IUPAC Name |
methyl 3-hydroxyheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-2/h17,19H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTSKRLQHYPZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



